molecular formula C12H15ClF3N B3055377 3-(m-Trifluoromethylphenyl)piperidine hydrochloride CAS No. 64321-43-3

3-(m-Trifluoromethylphenyl)piperidine hydrochloride

Cat. No. B3055377
CAS RN: 64321-43-3
M. Wt: 265.7 g/mol
InChI Key: RUABMLQEAISSGG-UHFFFAOYSA-N
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Description

3-(m-Trifluoromethylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N . It has a molecular weight of 265.7 g/mol.


Synthesis Analysis

The synthesis of piperidine derivatives, including 3-(m-Trifluoromethylphenyl)piperidine hydrochloride, is a topic of significant interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions may apply to 3-(m-Trifluoromethylphenyl)piperidine hydrochloride.

Future Directions

Piperidine derivatives, including 3-(m-Trifluoromethylphenyl)piperidine hydrochloride, continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10;/h1,3,5,7,10,16H,2,4,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUABMLQEAISSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982867
Record name 3-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(m-Trifluoromethylphenyl)piperidine hydrochloride

CAS RN

64321-43-3
Record name Piperidine, 3-(3-(trifluoromethyl)phenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064321433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(m-Trifluoromethylphenyl)piperidine hydrochloride
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Reactant of Route 4
3-(m-Trifluoromethylphenyl)piperidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
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